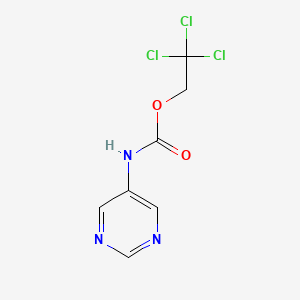
Carbamic acid,5-pyrimidinyl-,2,2,2-trichloroethyl ester
Cat. No. B8534573
M. Wt: 270.5 g/mol
InChI Key: ZTZKOXWPGPETIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07851473B2
Procedure details


To a solution of pyrimidine-5-amine (100 mg, 1.05 mmol) and pyridine (0.255 ml, 3.15 mmol) in tetrahydrofuran (3 ml) was added 2,2,2-trichloroethyl chloroformate (0.217 ml, 1.58 mmol) with ice-cooling, the mixture was stirred for 30 minutes with ice-cooling, the reaction mixture was poured into ice-water and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: ethyl acetate=1:1) to obtain the desired product (100 mg, 35.2%) as a solid.




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
35.2%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([NH2:7])[CH:4]=[N:3][CH:2]=1.N1C=CC=CC=1.Cl[C:15]([O:17][CH2:18][C:19]([Cl:22])([Cl:21])[Cl:20])=[O:16]>O1CCCC1>[N:1]1[CH:6]=[C:5]([NH:7][C:15](=[O:16])[O:17][CH2:18][C:19]([Cl:22])([Cl:21])[Cl:20])[CH:4]=[N:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CC(=C1)N
|
|
Name
|
|
|
Quantity
|
0.255 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.217 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes with ice-
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane: ethyl acetate=1:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=CC(=C1)NC(OCC(Cl)(Cl)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: PERCENTYIELD | 35.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
